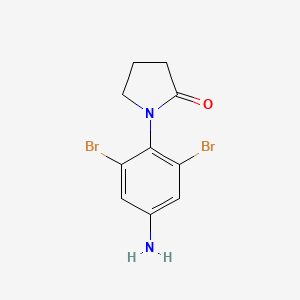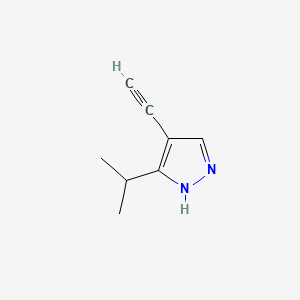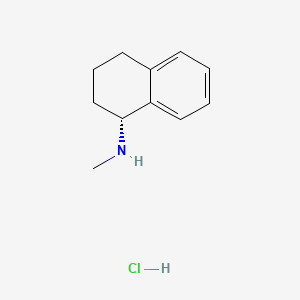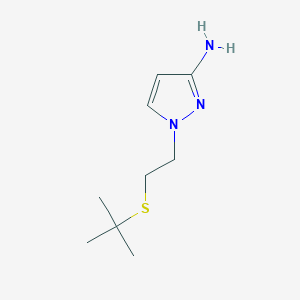![molecular formula C10H12F2N2O B13473123 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a synthetic compound that features a cyclohexanone ring substituted with a difluoromethyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents.
Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone ring with the difluoromethyl-imidazole moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole or cyclohexanone derivatives.
Scientific Research Applications
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Research: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or other functional groups, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
2-(difluoromethyl)-1H-imidazole: A simpler analog with similar difluoromethyl and imidazole functionalities.
Cyclohexanone Derivatives: Compounds with various substituents on the cyclohexanone ring, such as xylariaone.
Uniqueness
4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is unique due to the combination of the difluoromethyl-imidazole moiety and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C10H12F2N2O |
|---|---|
Molecular Weight |
214.21 g/mol |
IUPAC Name |
4-[2-(difluoromethyl)imidazol-1-yl]cyclohexan-1-one |
InChI |
InChI=1S/C10H12F2N2O/c11-9(12)10-13-5-6-14(10)7-1-3-8(15)4-2-7/h5-7,9H,1-4H2 |
InChI Key |
PDHCWSRMPGZJAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1N2C=CN=C2C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromo-3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13473062.png)




![Lithium(1+) 2-(3-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetate](/img/structure/B13473095.png)


![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)

